REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[C:8]([CH3:9])=[C:7](OC)[C:6]([CH3:12])=[CH:5][N:4]=1.P(Br)(Br)[Br:14].CN(C=O)C.[NH4+].[OH-]>>[Br:14][C:7]1[C:6]([CH3:12])=[CH:5][N:4]=[C:3]([CH2:2][Cl:1])[C:8]=1[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC=C(C(=C1C)OC)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 110° C.
|
Type
|
WAIT
|
Details
|
the reaction was prolonged for 30 min, at which point it
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The mixture was poured over ice
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc
|
Type
|
WASH
|
Details
|
Washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(brine, MgSO4) and concentration
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=NC=C1C)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |